molecular formula C6H6BrNZn B12340131 bromozinc(1+);5-methyl-2H-pyridin-2-ide

bromozinc(1+);5-methyl-2H-pyridin-2-ide

Cat. No.: B12340131
M. Wt: 237.4 g/mol
InChI Key: VHXPMXQCMIGWIS-UHFFFAOYSA-M
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Description

Bromozinc(1+);5-methyl-2H-pyridin-2-ide is a chemical compound with the molecular formula C6H6BrNZn. It is a derivative of pyridine, where the pyridine ring is substituted with a methyl group at the 5-position and a bromozinc group at the 2-position. This compound is used primarily in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromozinc(1+);5-methyl-2H-pyridin-2-ide can be synthesized through the reaction of 5-methyl-2-bromopyridine with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires a catalyst, such as palladium, to facilitate the formation of the bromozinc bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is carried out under an inert atmosphere to prevent oxidation and contamination.

Chemical Reactions Analysis

Types of Reactions

Bromozinc(1+);5-methyl-2H-pyridin-2-ide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromozinc group is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Solvents: Tetrahydrofuran (THF) is commonly used as a solvent.

    Bases: Triethylamine or other organic bases may be used to neutralize the reaction mixture.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions with aryl halides, the major products are typically biaryl compounds.

Scientific Research Applications

Bromozinc(1+);5-methyl-2H-pyridin-2-ide has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Material Science: It is used in the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of bromozinc(1+);5-methyl-2H-pyridin-2-ide in chemical reactions involves the formation of a reactive intermediate that can undergo further transformations. The bromozinc group acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

    Bromozinc(1+);4-methyl-2H-pyridin-2-ide: Similar structure but with the methyl group at the 4-position.

    Bromozinc(1+);5-chloro-2H-pyridin-2-ide: Similar structure but with a chloro group instead of a methyl group.

Uniqueness

Bromozinc(1+);5-methyl-2H-pyridin-2-ide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

bromozinc(1+);5-methyl-2H-pyridin-2-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.BrH.Zn/c1-6-3-2-4-7-5-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXPMXQCMIGWIS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=[C-]C=C1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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